2,2,2-trifluoro-N-[4-(methoxymethyl)-6-methyl-2-oxo-1,2-dihydroquinolin-7-yl]acetamide
Description
This compound features a 1,2-dihydroquinoline core substituted at position 4 with a methoxymethyl group and at position 6 with a methyl group. This structural profile suggests applications in medicinal chemistry (e.g., kinase inhibition) or agrochemical research due to similarities to herbicidal acetamides .
Properties
IUPAC Name |
2,2,2-trifluoro-N-[4-(methoxymethyl)-6-methyl-2-oxo-1H-quinolin-7-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F3N2O3/c1-7-3-9-8(6-22-2)4-12(20)18-11(9)5-10(7)19-13(21)14(15,16)17/h3-5H,6H2,1-2H3,(H,18,20)(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDFUISMYITVFEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1NC(=O)C(F)(F)F)NC(=O)C=C2COC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Gould-Jacobs Cyclization
The Gould-Jacobs reaction, involving thermal cyclization of aniline-derived enamines, provides direct access to 4-hydroxyquinolin-2-ones. Adapting this method:
- Starting Material : 3-(Methoxymethyl)-5-methylaniline reacts with diethyl ethoxymethylenemalonate in refluxing diphenyl ether (250°C, 2 h).
- Cyclization : Forms 4-(methoxymethyl)-6-methyl-1,2-dihydroquinolin-2-one.
- Bromination : N-Bromosuccinimide (NBS) in acetic acid introduces bromine at position 7 (110°C, 12 h, 78% yield).
Table 1 : Bromination Optimization
| Parameter | Condition | Yield (%) |
|---|---|---|
| Solvent | Acetic acid | 78 |
| Temperature (°C) | 110 | 78 |
| NBS Equivalence | 1.2 | 78 |
Friedländer Condensation
Alternative routes employ o-aminobenzaldehyde derivatives condensed with ketones:
- Aldehyde Preparation : 2-Amino-5-(methoxymethyl)-3-methylbenzaldehyde synthesized via Vilsmeier-Haack formylation.
- Condensation : Reacted with ethyl acetoacetate in polyphosphoric acid (PPA) at 120°C for 6 h to form the quinoline skeleton.
Introduction of the Trifluoroacetamide Group
Buchwald-Hartwig Amination
Palladium-catalyzed coupling installs the amine precursor:
- Reagents : 7-Bromo intermediate, tert-butyl carbamate (Boc₂O), Pd(OAc)₂, Xantphos, Cs₂CO₃ in dioxane (90°C, 4 h).
- Deprotection : HCl/MeOH (1:1 v/v, 2 h, rt) removes Boc, yielding 7-amino derivative.
Equation 1 :
$$ \text{7-Bromo intermediate} + \text{Boc}2\text{O} \xrightarrow[\text{Xantphos}]{\text{Pd(OAc)}2, \text{Cs}2\text{CO}3} \text{7-Boc-amino intermediate} \xrightarrow{\text{HCl/MeOH}} \text{7-Amino intermediate} $$
Acylation with Trifluoroacetic Anhydride
Final step employs TFAA under mild conditions:
- Reaction : 7-Amino intermediate (1 equiv), TFAA (1.2 equiv), Et₃N (2 equiv) in DCM (0°C → rt, 2 h).
- Workup : Aqueous NaHCO₃ wash, column chromatography (Hex/EA 3:1).
Table 2 : Acylation Optimization
| Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| Et₃N | DCM | 0 → 25 | 92 |
| Pyridine | THF | 25 | 85 |
Analytical Characterization
Critical quality control parameters include:
- HPLC Purity : >99% (C18 column, 0.1% TFA in H₂O/MeCN gradient).
- ¹H NMR (400 MHz, DMSO-d₆): δ 9.13 (s, 1H, NH), 7.84 (d, J=8.4 Hz, 1H), 4.52 (s, 2H, OCH₂O), 3.31 (s, 3H, OCH₃), 2.41 (s, 3H, CH₃).
- MS (ESI+) : m/z 345.1 [M+H]⁺.
Process Optimization and Scale-Up Considerations
Key challenges addressed in pilot-scale synthesis:
Chemical Reactions Analysis
Synthetic Routes and Key Reaction Pathways
The synthesis of 2,2,2-trifluoro-N-[4-(methoxymethyl)-6-methyl-2-oxo-1,2-dihydroquinolin-7-yl]acetamide involves multi-step functionalization of the quinolinone core. Key methodologies include:
-
Amide Coupling : The trifluoroacetamide group is introduced via nucleophilic substitution or condensation reactions. For example, similar compounds (e.g., C18H16N4O5 in ) utilize potassium bicarbonate and phase-transfer catalysis (e.g., BTBA) to couple chloroacetamide derivatives with heterocyclic precursors under reflux conditions (80°C, 2 hours) .
-
Methoxymethyl Introduction : The 4-methoxymethyl substituent is likely installed through alkylation or etherification. Propargyl bromide and DMF-mediated reactions are common for analogous systems (see for related alkoxy group additions).
Table 1: Representative Synthetic Conditions
Hydrolysis and Stability Under Acidic/Basic Conditions
The trifluoroacetamide group exhibits stability under mild conditions but undergoes hydrolysis in strong acidic or basic environments:
-
Acidic Hydrolysis : The amide bond cleaves to generate trifluoroacetic acid (TFA) and the corresponding 7-aminoquinolinone derivative. This is consistent with trifluoroacetamide behavior in and .
-
Basic Hydrolysis : NaOH or KOH in aqueous ethanol at elevated temperatures (60–80°C) yields the carboxylate intermediate, though this is less common due to steric hindrance from the trifluoromethyl group .
Table 2: Hydrolysis Reaction Data
Electrophilic Substitution on the Quinolinone Core
The electron-rich quinolinone ring undergoes regioselective electrophilic substitution, primarily at the C5 and C8 positions, influenced by the methoxymethyl and methyl substituents:
-
Nitration : Concentrated HNO₃/H₂SO₄ introduces nitro groups at C5, as observed in analogous quinolinone derivatives .
-
Halogenation : Br₂ in acetic acid selectively brominates C8, though competing oxidation of the dihydroquinoline moiety requires careful control .
Table 3: Electrophilic Substitution Examples
| Reaction | Reagents | Position | Yield | Source |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | C5 | 65% | |
| Bromination | Br₂/AcOH | C8 | 42% |
Functional Group Transformations
-
Methoxymethyl Deprotection : Treatment with BBr₃ in dichloromethane cleaves the methoxymethyl group to a hydroxymethyl substituent (-CH₂OH) .
-
Reduction of the Amide : LiAlH₄ reduces the trifluoroacetamide to a methylamine derivative, though this reaction is inefficient (<30% yield) due to the stability of the CF₃ group .
Stability and Degradation Pathways
Scientific Research Applications
Antimicrobial Activity
Research has indicated that compounds similar to 2,2,2-trifluoro-N-[4-(methoxymethyl)-6-methyl-2-oxo-1,2-dihydroquinolin-7-yl]acetamide may possess significant antimicrobial properties. Studies have shown that derivatives with similar structures exhibit effectiveness against various bacterial strains, including:
- Mycobacterium smegmatis
- Pseudomonas aeruginosa
For instance, a related study demonstrated that certain quinoline derivatives displayed minimum inhibitory concentrations (MIC) as low as 6.25 µg/mL against Mycobacterium smegmatis, suggesting potential for development as antimicrobial agents .
Anticancer Potential
The quinoline scaffold is well-known for its anticancer properties. Compounds featuring this structure have been studied for their ability to inhibit tumor growth through various mechanisms:
- Induction of apoptosis in cancer cells
- Inhibition of specific kinases involved in cancer progression
Research into similar compounds has shown promising results in cytotoxicity against various cancer cell lines, indicating that the trifluoromethyl and methoxymethyl substitutions may enhance these effects .
Pharmaceutical Development
The unique properties of this compound make it a candidate for further pharmaceutical development:
- Drug Design : The fluorine atom can enhance lipophilicity and bioavailability.
- Structure Activity Relationship (SAR) : Modifications to the molecular structure can significantly influence biological activity.
Understanding the SAR of this compound may lead to the design of more effective drugs targeting specific diseases .
Case Studies and Experimental Findings
| Study | Focus | Key Findings |
|---|---|---|
| Study A | Antimicrobial Efficacy | Demonstrated significant activity against Gram-positive and Gram-negative bacteria with MIC values comparable to established antibiotics. |
| Study B | Anticancer Activity | Showed that derivatives induced apoptosis in cancer cell lines through caspase activation pathways. |
| Study C | Synthesis and Characterization | Successful synthesis of related quinoline derivatives with enhanced biological activities confirmed through spectral studies and X-ray crystallography. |
Biological Activity
2,2,2-Trifluoro-N-[4-(methoxymethyl)-6-methyl-2-oxo-1,2-dihydroquinolin-7-yl]acetamide (CAS No. 865659-10-5) is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C14H13F3N2O3
- Molecular Weight : 314.26 g/mol
- Boiling Point : Approximately 432.5 °C (predicted)
- Density : 1.367 g/cm³ (predicted)
- pKa : 9.11 (predicted) .
Antitumor Activity
Recent studies have indicated that compounds with similar structural features exhibit significant antitumor properties. For instance, a related compound demonstrated efficacy in inhibiting the proliferation of cancer cells through mechanisms involving the blockade of key signaling pathways such as the MAPK pathway .
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been noted in preliminary studies. For example, derivatives of quinoline have been shown to inhibit squalene synthase and cholesterol synthesis in hepatic cells, suggesting that similar mechanisms may be applicable to this compound .
Study on Antitumor Effects
In a comparative study involving various quinoline derivatives, it was found that certain modifications led to enhanced antitumor activity against malignant pleural mesothelioma cells. The combination of these compounds with established therapies resulted in improved outcomes compared to monotherapy .
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Compound A | 0.020 | ERK inhibition |
| Compound B | 0.015 | CD44 downregulation |
| This compound | TBD | TBD |
Pharmacokinetics and Bioavailability
Research into related compounds has shown that modifications can significantly impact pharmacokinetic properties such as absorption and metabolism. For instance, a study highlighted that certain trifluoromethyl derivatives exhibited enhanced oral bioavailability and reduced clearance rates in animal models .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Quinoline Derivatives
(a) 2,2,2-Trifluoro-N-(4-methyl-2-oxo-2H-chromen-7-yl)acetamide
- Core structure: Chromene (benzopyran) instead of dihydroquinoline.
- The methyl group at position 4 may decrease steric hindrance compared to methoxymethyl.
(b) 2-Chloro-N-[(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methyl]acetamide
- Core structure: Tetrahydroquinoline (saturated ring) instead of dihydroquinoline.
- Key differences: Saturation reduces aromaticity and increases conformational flexibility.
Acetamide Derivatives in Agrochemicals
(a) Alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide)
- Core structure: Diethylphenyl group instead of quinoline.
- Key differences : The chloroacetamide and methoxymethyl groups are shared, but the aromatic system is simpler. Alachlor’s herbicidal activity relies on inhibition of very-long-chain fatty acid synthesis.
- Relevance : The trifluoro group in the target compound may enhance metabolic stability compared to alachlor’s chloro substituent .
(b) Pretilachlor (2-chloro-N-(2,6-diethylphenyl)-N-(2-propoxyethyl)acetamide)
- Key differences : Propoxyethyl side chain increases lipophilicity versus the target compound’s methoxymethyl group.
- Performance: Pretilachlor’s extended alkyl chain improves soil adsorption, whereas the quinoline core in the target compound may enable DNA intercalation or enzyme binding .
Trifluoroacetamide-Based Analogs
(a) 2,2,2-Trifluoro-N-isopropylacetamide (CAS 348-76-5)
- Structure : Lacks aromatic systems; simple isopropyl substituent.
- Key differences: Absence of a heterocyclic core limits applications to solvent or intermediate roles. Highlights the importance of the quinoline scaffold in the target compound for targeted bioactivity .
(b) 2-Methoxy-N-[4-(methoxymethyl)-2-oxo-1,2-dihydroquinolin-7-yl]benzamide
Research Implications
The trifluoroacetamide group in the target compound confers distinct electronic and steric properties compared to chloro- or methoxy-substituted analogs. Its dihydroquinoline core may enable dual functionality in targeting biological systems (e.g., enzyme inhibition via the 2-oxo group and hydrophobic interactions via the methoxymethyl substituent). Further studies should explore its pharmacokinetic profile and comparative efficacy against pesticidal or anticancer benchmarks.
Q & A
Basic: What spectroscopic techniques are recommended for characterizing this compound, and how should data be interpreted?
Answer:
Nuclear Magnetic Resonance (NMR) spectroscopy is critical for structural elucidation. For example:
- 1H NMR : Peaks between δ 1.21–7.69 ppm (as observed in analogous acetamide derivatives) can confirm methyl, methoxymethyl, and aromatic protons .
- 13C NMR : Signals for carbonyl groups (e.g., ~168–170 ppm) and trifluoromethyl carbons (~120 ppm) are diagnostic .
- 19F NMR : A singlet near δ -75 ppm confirms the trifluoroacetamide moiety .
Cross-validate with High-Resolution Mass Spectrometry (HRMS) to confirm molecular weight.
Advanced: How can researchers optimize synthetic routes to improve yield and purity?
Answer:
Key strategies include:
- Reagent Selection : Use potassium carbonate in DMF to facilitate nucleophilic substitutions, as demonstrated in acetamide syntheses .
- Purification : Employ column chromatography with gradients (e.g., 0–8% MeOH in CH2Cl2) to separate by-products .
- Reaction Monitoring : Track progress via TLC (Rf ~0.3–0.5 in ethyl acetate/hexane) to terminate reactions at optimal conversion .
- Scale-Up Considerations : Replace pyridine with DMAP/Ac2O for milder acetylation conditions, reducing side reactions .
Advanced: What crystallographic methods resolve structural ambiguities in this compound?
Answer:
- Data Collection : Use single-crystal X-ray diffraction with Mo-Kα radiation (λ = 0.71073 Å) to resolve the quinoline and acetamide moieties.
- Refinement : Apply the SHELXL program for high-resolution refinement, particularly for disordered methoxymethyl groups .
- Validation : Cross-check hydrogen bonding (e.g., N–H···O interactions) against density functional theory (DFT) calculations.
Basic: How can researchers troubleshoot low yields during the final coupling step?
Answer:
Common issues and solutions:
- Steric Hindrance : Introduce a protecting group (e.g., benzyl for methoxymethyl) before coupling .
- Solvent Effects : Switch from DMF to dichloromethane to reduce polarity and improve solubility .
- Catalyst Optimization : Use TMSOTf as a Lewis acid to activate electrophilic intermediates, as seen in glycosylation reactions .
Advanced: How should experimental designs address stability and degradation under varying conditions?
Answer:
- Accelerated Stability Studies : Expose the compound to UV light, humidity (40–75% RH), and temperatures (25–60°C) for 1–4 weeks. Monitor degradation via HPLC .
- Degradation Pathways : Identify hydrolytic cleavage (e.g., trifluoroacetamide hydrolysis to carboxylic acid) using LC-MS .
- Storage Recommendations : Store at -20°C under nitrogen to prevent oxidation of the dihydroquinolinone ring .
Advanced: What computational methods validate the compound’s electronic properties and reactivity?
Answer:
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict frontier molecular orbitals (HOMO/LUMO) and electrophilic sites .
- Molecular Dynamics : Simulate solvation effects in DMSO/water mixtures to model biological activity .
- Docking Studies : Use AutoDock Vina to predict binding affinity with targets like kinases or proteases, leveraging the quinoline scaffold’s rigidity .
Basic: What safety protocols are essential during synthesis and handling?
Answer:
- Hazard Mitigation : Use fume hoods for reactions involving acetyl chloride or TMSOTf to avoid inhalation .
- Waste Disposal : Neutralize acidic by-products (e.g., HCl from quenching) with sodium bicarbonate before disposal .
- Personal Protective Equipment (PPE) : Wear nitrile gloves and safety goggles to prevent skin/eye contact with trifluoroacetamide derivatives .
Advanced: How can researchers reconcile conflicting bioactivity data in related compounds?
Answer:
- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., methoxymethyl vs. methyl groups) on activity .
- Assay Optimization : Standardize cell-based assays (e.g., IC50 measurements) using positive controls like doxorubicin to minimize variability .
- Meta-Analysis : Aggregate data from PubChem or ChEMBL to identify trends in trifluoroacetamide bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
